molecular formula C13H15NO2 B2458177 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2089257-72-5

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B2458177
CAS RN: 2089257-72-5
M. Wt: 217.268
InChI Key: ZNIUWWYATCCYSL-UHFFFAOYSA-N
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Description

“1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C13H15NO2 . It’s a complex organic compound that falls under the category of cyclopropanecarboxylic acids .


Synthesis Analysis

The synthesis of compounds similar to “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” has been a point of research in the field of modern medicinal and combinatorial chemistry . The cyclopropyl group, a key structure in this compound, is significant in many herbal compounds and demonstrates various biological activities . Various methods for the synthesis of these compounds have been reported .


Molecular Structure Analysis

The molecular structure of “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” is complex, involving a cyclopropane ring attached to a tetrahydroquinoline group . The exact structure would require more specific analysis tools for accurate determination.

Future Directions

The future directions in the research and application of “1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid” and similar compounds could involve the development of novel synthetic methodologies to assist the synthesis of compound libraries . This could potentially lead to the discovery of new medicinal compounds with enhanced biological activities.

properties

IUPAC Name

1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-4,10,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIUWWYATCCYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1C3(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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